molecular formula C14H18O2 B2663815 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione CAS No. 41070-24-0

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione

Cat. No.: B2663815
CAS No.: 41070-24-0
M. Wt: 218.296
InChI Key: PNQSTXBEXQBZJA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione (CAS 41070-24-0) is a high-purity β-diketone compound supplied for research and development applications. This compound belongs to a class of 1,3-dicarbonyl structures that serve as privileged, versatile building blocks in numerous scientific fields . The molecular formula is C₁₄H₁₈O₂, with an average molecular mass of 218.29 g/mol . The core research value of this compound lies in its active methylene group, situated between two carbonyl groups, which makes it an excellent candidate for further chemical modification . Researchers primarily utilize this structure as a key synthetic intermediate. It can undergo various reactions, most notably Knoevenagel condensations, to form complex electron-accepting structures and heterocyclic systems . Such derivatives are fundamental in developing new materials for organic electronics, including organic solar cells and chromophores for non-linear optical (NLO) applications . The structural analogy to well-known research compounds like dimedone suggests potential for interesting tautomeric behavior, which can be exploited in sensor design and supramolecular chemistry . Applications & Research Areas: • Organic Electronics: Serves as an electron-acceptor precursor for dyes in solar cells and photoinitiators . • Medicinal Chemistry: Acts as a scaffold for synthesizing novel bioactive molecules and spiro compounds, following the tradition of indane-1,3-dione derivatives . • Chemical Sensing: Used in the design of optical sensors and biosensors due to its derivatization potential . This product is intended for research purposes only and is not approved for human, veterinary, or household use .

Properties

IUPAC Name

4,4-dimethyl-1-(4-methylphenyl)pentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10-5-7-11(8-6-10)12(15)9-13(16)14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQSTXBEXQBZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione typically involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, forming the diketone product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its diketone structure, which allows it to participate in oxidation, reduction, and substitution reactions.

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : Can be reduced to corresponding alcohols.
  • Substitution : Participates in nucleophilic substitution reactions with amines or thiols.

Biological Research

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione exhibits significant biological activity:

  • Enzyme Inhibition : The diketone can inhibit specific enzymes through covalent modification, making it a potential candidate for developing therapeutic agents targeting enzyme-related diseases.
  • Antioxidant Activity : Studies indicate that it may scavenge free radicals effectively, providing protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary research suggests antimicrobial activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

  • Enzyme Inhibition Studies : Research published in the Journal of Medicinal Chemistry explored the structure-activity relationship of diketones similar to this compound. Modifications in the diketone structure significantly impacted their biological efficacy as enzyme inhibitors.
  • Antioxidant Evaluations : A study evaluated the antioxidant properties of this compound and found that it effectively scavenged free radicals, which is crucial for cellular protection against oxidative damage.
  • Antimicrobial Research : Investigations into the antimicrobial properties revealed that 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione showed activity against specific bacterial strains, suggesting its potential use in antimicrobial formulations.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Diketones with structural variations exhibit distinct electronic, steric, and functional properties. Below is a detailed comparison of 4,4-dimethyl-1-(4-methylphenyl)pentane-1,3-dione with analogous compounds:

Structural and Functional Variations

Compound Name Substituents/Modifications Key Properties/Applications References
4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione 4-methylphenyl at 1-position; 4,4-dimethyl groups Steric bulk enhances stability in coordination polymers; used in heterometallic nanocages .
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione (HL) Pyridin-4-yl group instead of methylphenyl Bifunctional ligand for Ag(I), Pd(II), Pt(II); enables switchable coordination modes in supramolecular assemblies .
1-(4-Bromophenyl)pentane-1,3-dione Bromophenyl substituent Electron-withdrawing Br enhances electrophilicity; facilitates nucleophilic additions and enolate formation .
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Fluorophenyl group; methyl at 4-position Fluorine’s electronegativity alters electronic properties; potential for pharmaceutical intermediates .
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Trifluorobutane backbone; 4-methylphenyl Strong electron-withdrawing CF₃ group increases acidity; used in fluorinated metal complexes .
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione Thiophene substituent Sulfur atom enables π-conjugation; potential in optoelectronic materials .

Electronic and Steric Effects

  • Electron-Donating Groups : The 4-methylphenyl group in the target compound provides steric hindrance and moderate electron donation, stabilizing metal complexes (e.g., in Pd-based catalysts for Heck cross-coupling reactions) .
  • Electron-Withdrawing Groups: Bromophenyl () and trifluorobutane () substituents increase electrophilicity, accelerating enolate formation and nucleophilic additions.
  • Heteroaromatic Substituents : Pyridyl () and thiophenyl () groups introduce nitrogen/sulfur heteroatoms, enabling π-backbonding and diverse coordination geometries.

Research Findings and Implications

  • Steric vs. Electronic Trade-offs: Bulky substituents (e.g., 4-methylphenyl) improve thermal stability but may reduce catalytic turnover in sterically constrained reactions .
  • Fluorine Effects: Fluorinated analogs (–19) exhibit enhanced acidity (pKa ~8–10) compared to non-fluorinated analogs (pKa ~12–14), enabling selective deprotonation in multistep syntheses .
  • Heteroatom Influence : Thiophene and pyridine substituents broaden absorption spectra, making them suitable for photochemical applications .

Biological Activity

Overview

4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione is an organic compound with significant biological activity, primarily due to its diketone structure. This compound, with the molecular formula C14H18O2C_{14}H_{18}O_{2}, contains two ketone functional groups that contribute to its reactivity and interaction with biological molecules.

The biological activity of 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione is largely attributed to its ability to interact with various enzymes and proteins. The diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can significantly affect biochemical pathways and cellular processes, making it a valuable compound in research focused on enzyme inhibition and protein interactions .

The compound exhibits the following chemical characteristics:

PropertyValue
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Density1.024 g/cm³
Boiling Point298.7 °C
Flash Point111.5 °C

Biological Activity Studies

Research has highlighted various aspects of the biological activity of this diketone:

  • Enzyme Inhibition : Studies have shown that 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione can inhibit specific enzymes through covalent modification. This property is crucial for developing potential therapeutic agents targeting enzyme-related diseases.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are vital for protecting cells from oxidative stress. Research indicates that it may scavenge free radicals effectively .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Studies

Several studies have explored the biological implications of this compound:

  • A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of diketones similar to 4,4-Dimethyl-1-(4-methylphenyl)pentane-1,3-dione. It was found that modifications in the diketone structure significantly impacted their biological efficacy as enzyme inhibitors .
  • Another research article focused on the synthesis and biological evaluation of derivatives of diketones, revealing that specific substitutions enhance their inhibitory effects on target enzymes .

Q & A

Q. What steps validate the compound’s role as a ligand in coordination chemistry?

  • Methodological Answer : Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) and characterize via UV-Vis (d-d transitions), EPR (for paramagnetic species), and single-crystal XRD. Compare stability constants (log K) with analogous diketones .

Advanced Analytical Techniques

Q. Which hyphenated techniques improve detection limits in trace analysis?

  • Methodological Answer : Use LC-MS/MS with MRM (Multiple Reaction Monitoring) for quantification in biological matrices. Optimize ionization parameters (e.g., ESI+ for proton adducts) and validate against spiked calibration curves .

Q. How to analyze degradation products under oxidative stress?

  • Methodological Answer : Expose the compound to H2O2/UV light and analyze via GC-MS with DB-5MS columns. Identify major degradation pathways (e.g., diketone cleavage) using high-resolution mass spectrometry (HRMS) .

Experimental Design & Safety

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer : Use Schlenk lines for air-sensitive steps, and conduct risk assessments for exothermic reactions. Reference SDS guidelines for proper PPE (gloves, goggles) and emergency procedures (e.g., neutralization of acidic/basic waste) .

Q. How to design kinetic studies for thermal decomposition?

  • Methodological Answer : Perform non-isothermal TGA at multiple heating rates (5–20°C/min). Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) and identify decomposition mechanisms .

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